N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H22N2O3S and its molecular weight is 430.52. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces . The presence of the benzo[d][1,3]dioxol-5-yl and indol-3-yl groups in the compound suggests it may interact with aromatic amino acids in protein targets through pi-pi stacking .
Pharmacokinetics
The presence of polar groups in the compound suggests it may have good solubility in water, which could influence its absorption and distribution . The compound’s metabolism and excretion are likely to be influenced by enzymatic reactions in the liver and kidneys .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The compound’s effects will depend on its targets and mode of action .
Action Environment
The compound’s action, efficacy, and stability are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the environment
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-17-5-4-6-18(11-17)13-27-14-24(20-7-2-3-8-21(20)27)31-15-25(28)26-19-9-10-22-23(12-19)30-16-29-22/h2-12,14H,13,15-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERMBKNZQRIGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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